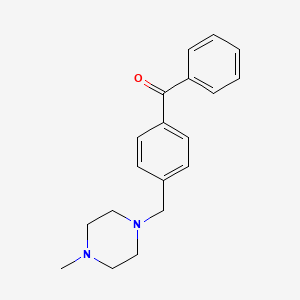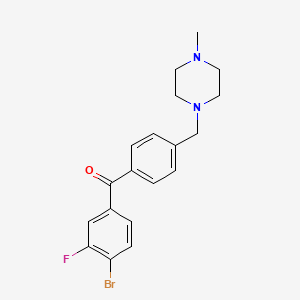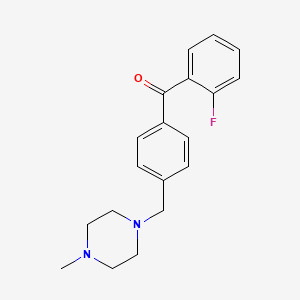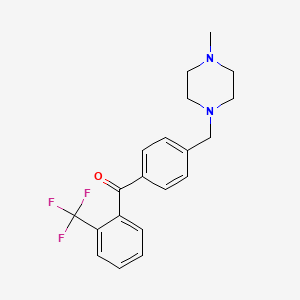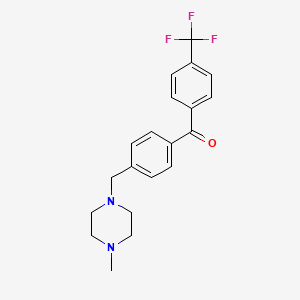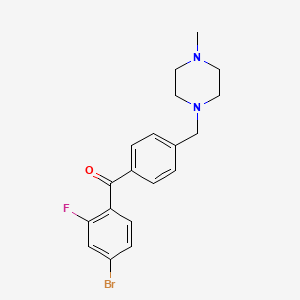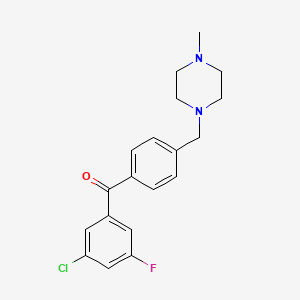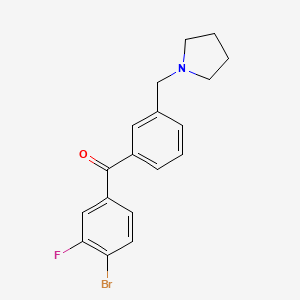
4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its unique structure, which offers promising applications in drug discovery, organic synthesis, and material science.
Preparation Methods
The synthesis of 4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:
Bromination and Fluorination: The starting material, benzophenone, undergoes bromination and fluorination to introduce the bromo and fluoro groups at the desired positions on the aromatic ring.
Pyrrolidinomethylation: The intermediate product is then subjected to pyrrolidinomethylation, where a pyrrolidine ring is attached to the benzophenone core through a methylene bridge.
The reaction conditions for these steps often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to scale up the process efficiently .
Chemical Reactions Analysis
4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzophenone derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: The pyrrolidinomethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone has a wide range of scientific research applications:
Drug Discovery: Its unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules, facilitating advancements in synthetic chemistry.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Environmental Research: The compound is studied for its potential impact on the environment and its role in the degradation of pollutants.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
4-Bromo-3-fluoro-2-methylaniline: This compound has a similar structure but lacks the pyrrolidinomethyl group, which may result in different chemical and biological properties.
4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone: This derivative has a different substitution pattern on the aromatic ring, which can affect its reactivity and applications.
The uniqueness of 4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone lies in its specific substitution pattern and the presence of the pyrrolidinomethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFPWPNHSFZPIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643205 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-52-0 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
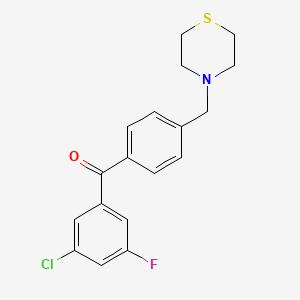
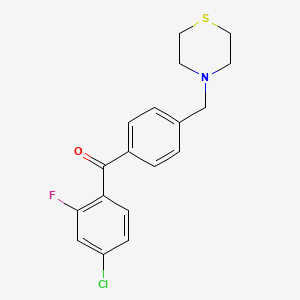
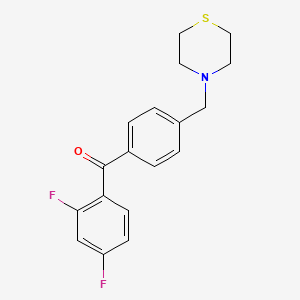
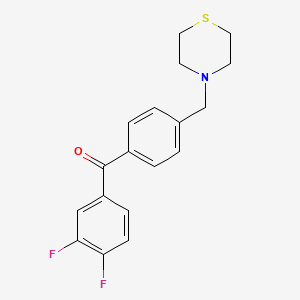
![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)
![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)
